

The Synthesis and Structure of N-Hexanoyl-biotin-lactosylceramide: A Technical Guide

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name:	<i>N</i> -Hexanoyl-biotin-lactosylceramide
Cat. No.:	B15552156

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the synthesis and structure of **N-Hexanoyl-biotin-lactosylceramide**, a valuable molecular probe for studying the roles of glycosphingolipids in various biological processes. This document details a plausible synthetic pathway, presents key quantitative data, and visualizes the involved chemical and biological pathways.

Introduction

N-Hexanoyl-biotin-lactosylceramide is a semisynthetic glycosphingolipid designed for use in biochemical and cell-based assays. It incorporates three key structural features:

- Lactosylceramide: A fundamental glycosphingolipid that serves as a precursor for more complex gangliosides and is implicated in cell signaling pathways related to inflammation and oxidative stress.[\[1\]](#)[\[2\]](#)[\[3\]](#)
- N-Hexanoyl chain: A short acyl chain that modifies the lipid component of the molecule.
- Biotin tag: A high-affinity ligand for streptavidin and avidin, enabling the detection, purification, and immobilization of the molecule and its binding partners.

This combination of features makes **N-Hexanoyl-biotin-lactosylceramide** a powerful tool for investigating lactosylceramide-protein interactions, lipid trafficking, and the enzymatic activities of glycosyltransferases and hydrolases.

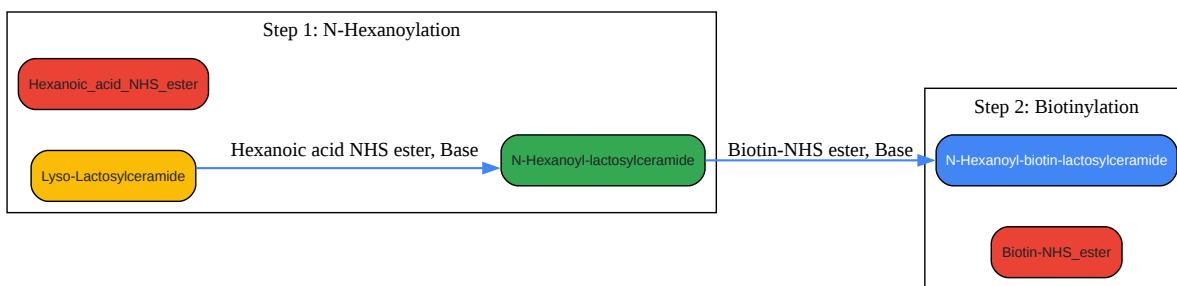
Chemical Structure and Properties

The structure of **N-Hexanoyl-biotin-lactosylceramide** consists of a biotin molecule linked via a hexanoic acid spacer to the primary amine of the sphingosine base of lactosylceramide.

Table 1: Physicochemical Properties of **N-Hexanoyl-biotin-lactosylceramide**

Property	Value	Reference
Molecular Formula	C ₄₆ H ₈₂ N ₄ O ₁₅ S	
Molecular Weight	963.23 g/mol	
CAS Number	2692623-24-6	
Appearance	Solid	
Purity	>98%	
Storage Temperature	-20°C	
Solubility	Chloroform/Methanol, DMSO, DMF	

Synthesis of **N-Hexanoyl-biotin-lactosylceramide**


A specific, detailed protocol for the complete synthesis of **N-Hexanoyl-biotin-lactosylceramide** is not readily available in the published literature. However, based on established chemoenzymatic and organic synthesis methodologies for similar glycosphingolipids, a plausible multi-step synthetic route can be proposed.[4][5][6][7] This approach involves the N-acylation of a lyso-lactosylceramide precursor followed by biotinylation.

Proposed Synthetic Pathway

The proposed synthesis is a two-step process starting from lyso-lactosylceramide:

- N-Hexanoylation: Acylation of the primary amine of lyso-lactosylceramide with an activated form of hexanoic acid.
- Biotinylation: Attachment of a biotin moiety to the sphingosine amine via an activated biotin derivative.

Alternatively, a more convergent synthesis could involve the initial biotinylation of a protected sphingosine, followed by glycosylation and subsequent N-acylation. However, the former route is presented here for clarity.

[Click to download full resolution via product page](#)

Caption: Proposed two-step synthesis of **N-Hexanoyl-biotin-lactosylceramide**.

Experimental Protocols

This procedure is adapted from the N-acylation of lyso-lactosylceramides using N-succinimidyl fatty acid esters.[\[7\]](#)

Materials:

- Lyso-lactosylceramide
- N-hydroxysuccinimidyl hexanoate (Hexanoic acid NHS ester)

- Dimethyl sulfoxide (DMSO)
- Triethylamine (TEA)
- Chloroform
- Methanol
- Silica gel for column chromatography

Procedure:

- Dissolve lyso-lactosylceramide in DMSO.
- Add a 1.5 molar excess of N-hydroxysuccinimidyl hexanoate to the solution.
- Add a 2.0 molar excess of triethylamine to the reaction mixture to act as a base.
- Stir the reaction at room temperature for 4-6 hours, monitoring the progress by Thin Layer Chromatography (TLC).
- Upon completion, quench the reaction by adding a small amount of water.
- Extract the product with a chloroform:methanol (2:1, v/v) mixture.
- Wash the organic phase with water to remove water-soluble impurities.
- Dry the organic phase over anhydrous sodium sulfate and concentrate under reduced pressure.
- Purify the resulting N-Hexanoyl-lactosylceramide by silica gel column chromatography using a chloroform:methanol gradient.

Table 2: Quantitative Data for N-Hexanoylation Step

Parameter	Value	Notes
Starting Material	Lyso-lactosylceramide	Molecular weight varies based on the sphingoid base.
Reagent	N-hydroxysuccinimidyl hexanoate	1.5 molar equivalents.
Base	Triethylamine	2.0 molar equivalents.
Solvent	DMSO	
Reaction Time	4-6 hours	Monitored by TLC.
Temperature	Room Temperature	
Purification	Silica Gel Chromatography	Eluent: Chloroform/Methanol gradient.
Expected Yield	38-58%	Based on yields for similar N-acylations of lyso-lactosylceramide. ^[7]
Product	N-Hexanoyl-lactosylceramide	

This protocol is based on standard procedures for biotinyling primary amines using NHS-biotin esters.^{[8][9][10][11]}

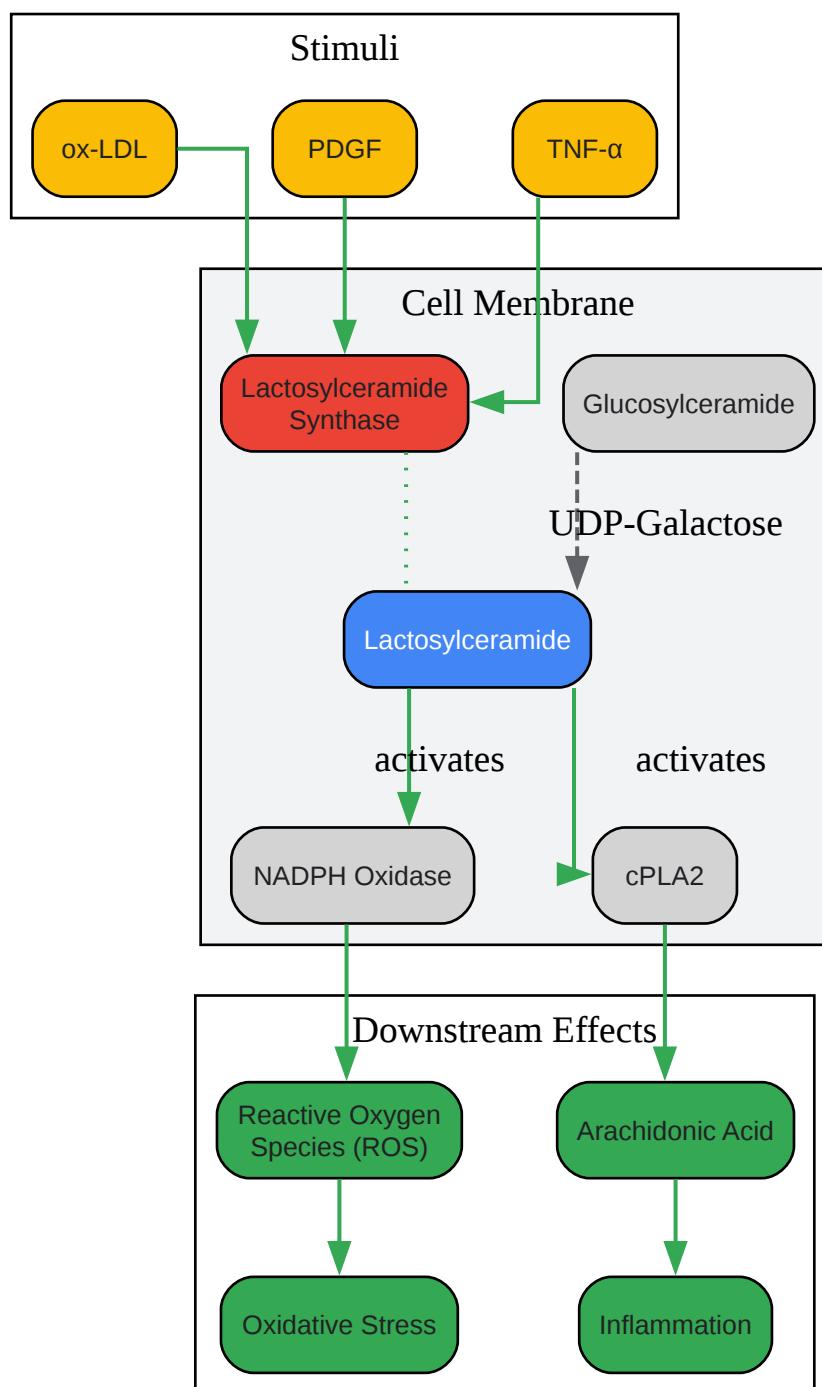
Materials:

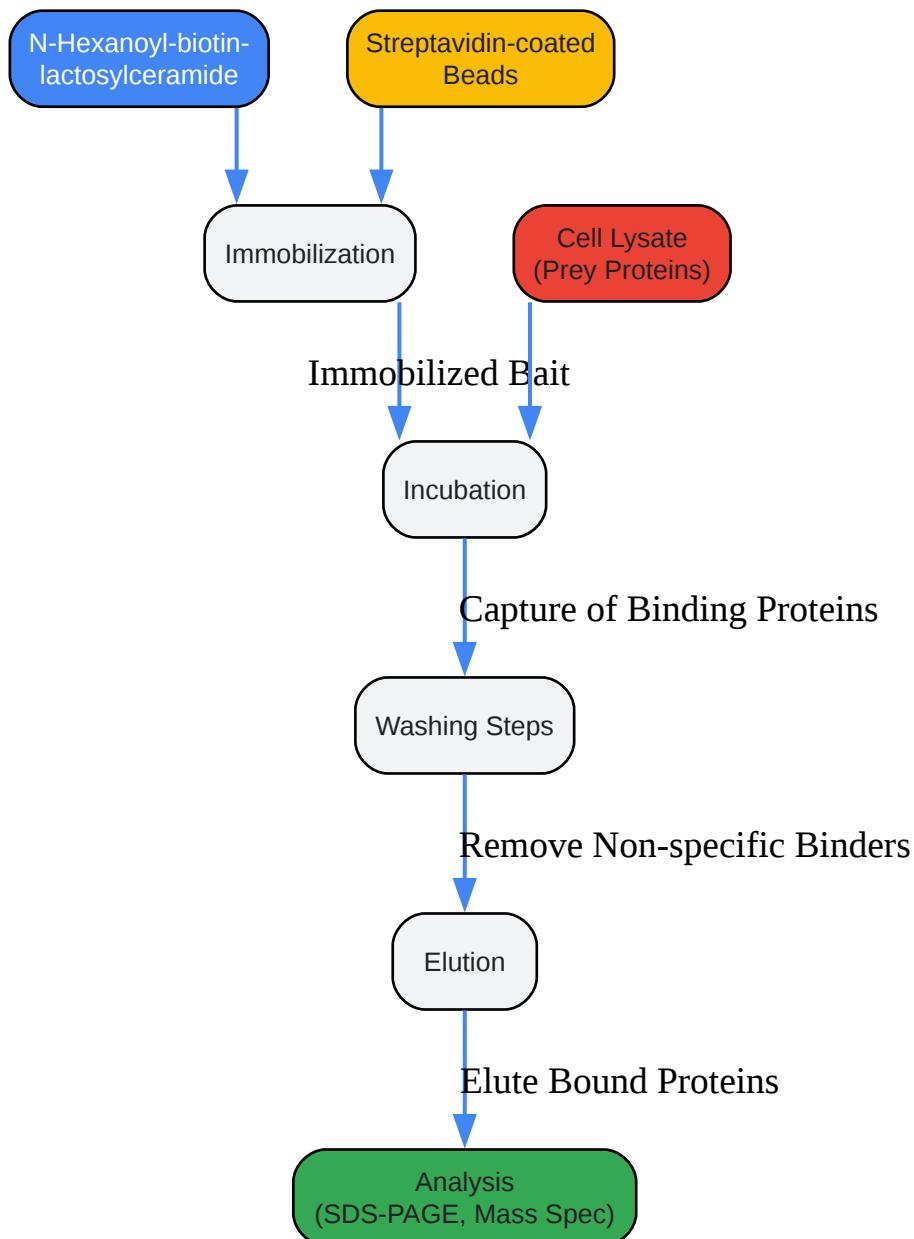
- N-Hexanoyl-lactosylceramide (from Step 1)
- NHS-Biotin
- Dimethylformamide (DMF) or DMSO
- Reaction buffer (e.g., 100 mM sodium phosphate, 150 mM NaCl, pH 7.2-7.5)
- Desalting column (e.g., Sephadex G-25) or HPLC for purification

Procedure:

- Dissolve N-Hexanoyl-lactosylceramide in a minimal amount of DMF or DMSO.
- Dilute the solution with the reaction buffer.
- Immediately before use, prepare a stock solution of NHS-Biotin in DMF or DMSO.
- Add a 10-20 fold molar excess of the NHS-Biotin solution to the N-Hexanoyl-lactosylceramide solution.
- Incubate the reaction for 30-60 minutes at room temperature or for 2 hours at 4°C.
- Remove excess, unreacted biotinylation reagent using a desalting column or by dialysis.
- Further purify the **N-Hexanoyl-biotin-lactosylceramide** product by High-Performance Liquid Chromatography (HPLC) on a C18 column.

Table 3: Quantitative Data for Biotinylation Step


Parameter	Value	Notes
Starting Material	N-Hexanoyl-lactosylceramide	
Reagent	NHS-Biotin	10-20 fold molar excess.
Solvent	DMF or DMSO	To dissolve reagents before adding to aqueous buffer.
Buffer	100 mM Sodium Phosphate, 150 mM NaCl, pH 7.2-7.5	Amine-free buffer is crucial.
Reaction Time	30-60 min (RT) or 2 hours (4°C)	
Purification	Desalting Column followed by HPLC	
Expected Yield	High (typically >80% for biotinylation reactions)	Estimated, as specific yield for this reaction is not published.
Product	N-Hexanoyl-biotin-lactosylceramide	


Biological Context and Applications

Lactosylceramide is a critical intermediate in the biosynthesis of a vast array of glycosphingolipids and also functions as a signaling molecule in its own right.[\[1\]](#)[\[2\]](#)[\[3\]](#) It is known to be involved in pathways that regulate inflammation, oxidative stress, and cell proliferation.[\[1\]](#)[\[2\]](#)[\[12\]](#)

Lactosylceramide-Centric Signaling Pathway

Various external stimuli can lead to the synthesis of lactosylceramide, which in turn can activate downstream signaling cascades. One such pathway involves the generation of reactive oxygen species (ROS) and the activation of inflammatory responses.[\[1\]](#)[\[2\]](#)[\[3\]](#)[\[12\]](#)

[Click to download full resolution via product page](#)

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Convergence: Lactosylceramide-Centric Signaling Pathways Induce Inflammation, Oxidative Stress, and Other Phenotypic Outcomes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. pure.johnshopkins.edu [pure.johnshopkins.edu]
- 4. Highly efficient chemoenzymatic synthesis and facile purification of α -Gal pentasaccharyl ceramide Gal α 3nLc4 β Cer - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Synthesis of fluorescent and radioactive analogues of two lactosylceramides and glucosylceramide containing beta-thioglycosidic bonds that are resistant to enzymatic degradation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Synthesis of Azide-Labeled β -Lactosylceramide Analogs Containing Different Lipid Chains as Useful Glycosphingolipid Probes [mdpi.com]
- 7. Preparation of defined molecular species of lactosylceramide by chemical deacylation and reacylation with N-succinimidyl fatty acid esters - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. apexbt.com [apexbt.com]
- 9. store.sangon.com [store.sangon.com]
- 10. documents.thermofisher.com [documents.thermofisher.com]
- 11. proteochem.com [proteochem.com]
- 12. researchgate.net [researchgate.net]
- To cite this document: BenchChem. [The Synthesis and Structure of N-Hexanoyl-biotin-lactosylceramide: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b15552156#n-hexanoyl-biotin-lactosylceramide-synthesis-and-structure>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com